molecular formula C13H11ClN2O B2448332 (3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate CAS No. 939888-16-1

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

Cat. No. B2448332
CAS RN: 939888-16-1
M. Wt: 246.69
InChI Key: OOHBILVOEWZNTL-SXGWCWSVSA-N
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Description

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate (also known as CBPMA) is a quaternary ammonium salt that has been studied for its various applications in the scientific field. It is a colorless, water-soluble compound that is formed when 3-chlorobenzyl chloride is reacted with 4-pyridinylmethyleneammonium hydroxide in an aqueous solution. CBPMA has been used for a variety of purposes, including as a catalyst for organic synthesis and as a reagent in various biochemical and physiological experiments.

Scientific Research Applications

  • Antibacterial Performance : A study synthesized a quaternary ammonium salt containing a 4-chlorobenzyl pyridine cation. This compound showed good antibacterial effects against Escherichia coli and Staphylococcus aureus, suggesting its potential use in antimicrobial applications (Ni Chun-lin, 2013).

  • Regioselective Synthesis : Another research focused on the efficient use of ammonium bifluoride to catalyze the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, leading to the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines. This highlights the compound's role in facilitating specific chemical reactions (Frédéric Lassagne et al., 2015).

  • Synthesis and Structural Analysis : The synthesis, crystal structure, and properties of compounds like [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, which shows slow magnetic relaxations and a metamagnetic transition, were studied. Such research contributes to our understanding of the structural and magnetic properties of these chemical compounds (J. Werner et al., 2015).

  • Molecular Imaging Applications : The synthesis and evaluation of 3-(4-chlorobenzyl)-8-[11C]methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, a compound for imaging sigma1 receptors using PET, demonstrates the potential of these compounds in medical imaging and neurological research (Ming-Rong Zhang et al., 2002).

  • Catalytic Asymmetric Synthesis : Research on the use of catalytic asymmetric ammonium enolates in chemical synthesis sheds light on the role of these compounds in enantioselective processes, important in the development of pharmaceuticals and fine chemicals (M. Gaunt & C. Johansson, 2007).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-pyridin-4-ylmethanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O/c14-13-3-1-2-12(8-13)10-16(17)9-11-4-6-15-7-5-11/h1-9H,10H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHBILVOEWZNTL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=NC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=NC=C2)/[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate

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